Synthetic Yield: NaCl-AlCl₃ Molten Salt Method (92.2%) Outperforms Ionic Liquid and Traditional Solvent-Based Routes
The NaCl-AlCl₃ low-melting-point mixed molten salt system reported in patent CN104557604B delivers a 5-acetylsalicylamide yield of 92.2% with purity ≥98.1%, significantly exceeding the 73.1% yield obtained with triethylammonium chloroaluminate ionic liquid as dual catalyst and solvent [REFS-1, REFS-2]. This molten salt method also surpasses the 81.3% yield achieved with [BMIM]Cl-2AlCl₃ and the 89.2% yield with [BPy]-2AlCl₃ ionic liquid systems, while eliminating the need for toxic nitrobenzene solvent required in traditional AlCl₃-catalysed Friedel-Crafts protocols [REFS-1, REFS-3, REFS-4].
| Evidence Dimension | Isolated yield of 5-acetylsalicylamide from salicylamide |
|---|---|
| Target Compound Data | 92.2% yield, purity ≥98.1% (NaCl-AlCl₃ molten salt system, 140 °C, 0.5 h reaction time, acetyl chloride as acylating agent) |
| Comparator Or Baseline | Comparator 1 (triethylammonium chloroaluminate IL): 73.1% yield at 99.1% conversion, 40 °C, 120 min. Comparator 2 ([BMIM]Cl-2AlCl₃ IL): 81.3% yield. Comparator 3 ([BPy]-2AlCl₃ IL): 89.2% yield. Comparator 4 (traditional AlCl₃/nitrobenzene): typically <80% yield with carcinogenic solvent burden [REFS-1, REFS-2, REFS-3]. |
| Quantified Difference | 18.7 percentage points higher than triethylammonium chloroaluminate IL; 10.9 points higher than [BMIM]Cl-2AlCl₃; 3.0 points higher than [BPy]-2AlCl₃; estimated >12 points above traditional solvent methods |
| Conditions | Friedel-Crafts acylation of salicylamide with acetyl chloride; NaCl-AlCl₃ (1:1 molar ratio) molten salt at 140 °C, 0.5 h; AlCl₃ equivalent 1.8 eq; product recrystallized from ethanol |
Why This Matters
Procurement of 5-acetylsalicylamide manufactured via the high-yield molten salt route ensures superior process economics, reduced environmental burden (no nitrobenzene), and higher batch-to-batch purity consistency directly impacting downstream labetalol intermediate quality.
- [1] Patent CN104557604B. Synthetic method for 5-acetylsalicylamide. Zhejiang University. Publication date 2015-04-29. White solid (purity ≥98.1%), yield reaches 92.2%. NaCl-AlCl₃ low melting point mixed molten salt system at 140 °C. View Source
- [2] Speciality Petrochemicals, 26(6), 19-21 (2009). Synthesis of 5-Acetylsalicylamide Through Acetylation Using Triethylammonium Chloroaluminate Ionic Liquid as Catalyst. Conversion of salicylamide 99.1%, yield 73.1% at 40 °C, 120 min. DOI: 10.3969/j.issn.1003-9384.2009.06.006. View Source
- [3] Chen W, Yin H, Zhang Y, Lu Z, Wang A, Shen Y, Jiang T, Yu L. Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent. Journal of Industrial and Engineering Chemistry, 2010, 16(5), 800-804. [BMIM]Cl-2AlCl₃ yield 81.3%; [BPy]-2AlCl₃ yield 89.2%. DOI: 10.1016/j.jiec.2010.05.009. View Source
